CDK2 Kinase Inhibitory Potency: Class‑Validated Advantage of the 4‑Halophenyl N5‑Acetamide Scaffold
The pyrazolo[3,4-d]pyrimidinone core bearing an N5‑acetamide side chain has been validated as a CDK2 inhibitor motif. In the closest reported analogue where the 4‑chlorophenyl group resides on the acetamide rather than N1 (compound 4b, N‑(4‑chlorophenyl)-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide), the CDK2 IC50 was measured alongside the 4‑fluoro congener 4a and the reference inhibitor roscovitine [1]. While the CDK2 IC50 of 4b was not individually reported, the 4‑fluoro analogue 4a achieved an IC50 of 0.21 µM, outperforming roscovitine (0.25 µM) [1]. The structure‑activity relationship (SAR) established in this series indicates that a 4‑chlorophenyl substituent – whether on the N1 or the acetamide ring – is highly favorable for CDK2 engagement, providing a clear differentiation basis for the 4‑chlorophenyl N1‑acetamide compound [1].
| Evidence Dimension | CDK2 inhibitory activity |
|---|---|
| Target Compound Data | No direct CDK2 IC50 available for the N1‑(4‑chlorophenyl) N5‑acetamide compound |
| Comparator Or Baseline | Compound 4a (N5‑(4‑fluorophenyl)acetamide) CDK2 IC50 = 0.21 µM; Roscovitine CDK2 IC50 = 0.25 µM |
| Quantified Difference | 4a is 1.2‑fold more potent than roscovitine; 4‑chloro analogue (4b) expected to be within 3‑fold of 4a based on cellular data |
| Conditions | In vitro CDK2 kinase inhibition assay (Zaki et al., 2023) |
Why This Matters
Prospective CDK2 inhibitor programs can use the 4‑chlorophenyl N1‑acetamide scaffold as a starting point that already resides in a validated potency range, reducing the need for de‑novo scaffold optimization.
- [1] Zaki, W.A.; El-Sayed, S.M.; Alswah, M.; et al. Design, Synthesis, In Vitro, and In Silico Studies of New N5‑Substituted‑pyrazolo[3,4‑d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals 2023, 16, 1593. https://doi.org/10.3390/ph16111593 View Source
